1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
Brand Name: Vulcanchem
CAS No.: 303985-19-5
VCID: VC5040822
InChI: InChI=1S/C21H12Cl5N3O/c22-12-8-16(25)20(17(26)9-12)28-27-19-13-3-1-2-4-18(13)29(21(19)30)10-11-5-6-14(23)15(24)7-11/h1-9,30H,10H2
SMILES: C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Molecular Formula: C21H12Cl5N3O
Molecular Weight: 499.6

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]

CAS No.: 303985-19-5

Cat. No.: VC5040822

Molecular Formula: C21H12Cl5N3O

Molecular Weight: 499.6

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] - 303985-19-5

Specification

CAS No. 303985-19-5
Molecular Formula C21H12Cl5N3O
Molecular Weight 499.6
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol
Standard InChI InChI=1S/C21H12Cl5N3O/c22-12-8-16(25)20(17(26)9-12)28-27-19-13-3-1-2-4-18(13)29(21(19)30)10-11-5-6-14(23)15(24)7-11/h1-9,30H,10H2
Standard InChI Key XSRFKMZSGNBVFK-DIBXZPPDSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central indole-2,3-dione (isatin) scaffold modified at position 1 with a 3,4-dichlorobenzyl group and at position 3 with a hydrazone linkage to a 2,4,6-trichlorophenyl moiety. This dual halogenation pattern enhances both steric bulk and electronic effects, influencing reactivity and biological interactions.

Molecular Formula: C21H12Cl5N3O\text{C}_{21}\text{H}_{12}\text{Cl}_5\text{N}_3\text{O}
Molecular Weight: 499.6 g/mol.

Substituent Effects

  • 3,4-Dichlorobenzyl Group: Introduces strong electron-withdrawing character, modulating the indole ring’s electron density and potentially enhancing binding to hydrophobic protein pockets.

  • 2,4,6-Trichlorophenyl Hydrazone: Contributes to planar rigidity and may facilitate π-π stacking interactions in molecular recognition processes.

Table 1: Key Structural Features

PositionSubstituentFunctional Role
13,4-DichlorobenzylLipophilicity enhancement
3Hydrazone linkageConformational flexibility
3'2,4,6-TrichlorophenylElectronic modulation

Synthetic Pathways

General Synthesis Strategy

The synthesis involves sequential functionalization of the indole core:

  • Friedel-Crafts Alkylation: Introduction of the 3,4-dichlorobenzyl group to indole-2,3-dione using 3,4-dichlorobenzyl chloride under Lewis acid catalysis (e.g., AlCl₃).

  • Hydrazone Formation: Condensation of the 3-keto group with 2,4,6-trichlorophenylhydrazine in ethanol under reflux.

Critical Reaction Parameters:

  • Temperature control (<70°C) to prevent decomposition of halogenated intermediates.

  • pH adjustment (6.5–7.5) to optimize hydrazone yield.

Industrial Scalability Challenges

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high halogen content; soluble in DMSO and DMF.

  • Stability: Degrades under UV light (t₁/₂ = 48 hours at 300 nm), necessitating amber glass storage .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (DMSO-d₆) shows singlet at δ 5.42 ppm (CH₂ of benzyl) and multiplets for aromatic protons (δ 7.2–7.8 ppm).

  • IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl).

Biological Activity and Applications

Antimicrobial Properties

  • Gram-positive Bacteria: MIC = 16 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL).

Table 2: Comparative Biological Data

AssayResultReference Compound (IC₅₀/MIC)
HeLa Cell Cytotoxicity8.2 µMColchicine (2.1 µM)
S. aureus Inhibition16 µg/mLVancomycin (1 µg/mL)

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Systematic variation of halogen positions on the benzyl and phenyl groups.

  • Exploration of alternative hydrazone substituents (e.g., nitro, methoxy).

Formulation Development

  • Liposomal encapsulation to improve aqueous bioavailability.

  • Co-crystallization with cyclodextrins for enhanced stability.

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